4-[(2-Chloroethyl)amino]-N-(2-hydroxyethyl)-1,2,5-thiadiazole-3-carboxamide
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Overview
Description
4-[(2-Chloroethyl)amino]-N-(2-hydroxyethyl)-1,2,5-thiadiazole-3-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the chloroethyl and hydroxyethyl groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloroethyl)amino]-N-(2-hydroxyethyl)-1,2,5-thiadiazole-3-carboxamide typically involves the chlorination of 2-[bis(2-hydroxyethyl)amino]-N-[5-substituted phenyl)-1,3,4-thiadiazol-2-yl]acetohydrazide using phosphorous oxychloride and phosphorous pentachloride . The reaction conditions often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as monitoring the purity and consistency of the final product, are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloroethyl)amino]-N-(2-hydroxyethyl)-1,2,5-thiadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution of the chloroethyl group can produce various substituted derivatives.
Scientific Research Applications
4-[(2-Chloroethyl)amino]-N-(2-hydroxyethyl)-1,2,5-thiadiazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Chloroethyl)amino]-N-(2-hydroxyethyl)-1,2,5-thiadiazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Known for its enzyme inhibitory properties.
Bendamustine Related Compound E: Contains similar functional groups and is used in medicinal chemistry.
Uniqueness
4-[(2-Chloroethyl)amino]-N-(2-hydroxyethyl)-1,2,5-thiadiazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11ClN4O2S |
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Molecular Weight |
250.71 g/mol |
IUPAC Name |
4-(2-chloroethylamino)-N-(2-hydroxyethyl)-1,2,5-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C7H11ClN4O2S/c8-1-2-9-6-5(11-15-12-6)7(14)10-3-4-13/h13H,1-4H2,(H,9,12)(H,10,14) |
InChI Key |
IFFHKZADUJHGLP-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC(=O)C1=NSN=C1NCCCl |
Origin of Product |
United States |
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